1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane
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Overview
Description
1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure, which includes a difluoromethyl group and a phenylsulfonyl group
Preparation Methods
The synthesis of 1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as difluoromethylated precursors and phenylsulfonyl chlorides.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the spirocyclic structure.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions: Typical reagents include halogenating agents, strong acids, and bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted spirocyclic compounds.
Scientific Research Applications
1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme inhibition and protein-ligand interactions.
Industry: In the materials science field, this compound is used in the development of advanced polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell signaling, apoptosis, and metabolic regulation. The difluoromethyl group can enhance the compound’s binding affinity to its targets, increasing its potency and selectivity.
Comparison with Similar Compounds
1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride and 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of the phenylsulfonyl group in this compound imparts unique chemical reactivity and biological activity, making it distinct from other spirocyclic compounds.
Properties
IUPAC Name |
6-(benzenesulfonyl)-2,2-difluoro-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2S/c14-13(15)10-12(13)6-8-16(9-7-12)19(17,18)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFQVVSUPVKBNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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